REACTION_CXSMILES
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Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([CH2:13][NH2:14])[OH:12]>O1CCCC1>[O:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:14][CH2:13][CH2:11][OH:12]
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Name
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|
Quantity
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12.78 g
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Type
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reactant
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Smiles
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ClC=1OC2=C(N1)C=CC=C2
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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15.3 g
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Type
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reactant
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Smiles
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C(O)CN
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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the solvent evaporated
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Type
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CUSTOM
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Details
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The residue was partitioned between water (500 ml) and dichloromethane (500 ml)
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Type
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FILTRATION
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Details
|
the resulting white solid filtered off
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Type
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WASH
|
Details
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washed with dichloromethane
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Type
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CUSTOM
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Details
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dried in vacuo
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Name
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|
Type
|
product
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Smiles
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O1C(=NC2=C1C=CC=C2)NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |